tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
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Overview
Description
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate: is a complex organic compound that features a boronate ester group
Preparation Methods
The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the boronate ester group, which is then coupled with the naphthyridine moiety under specific reaction conditions. The reaction conditions often involve the use of palladium catalysts and bases to facilitate the coupling reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester group can participate in substitution reactions, often facilitated by palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new drugs and biological probes.
Industry: The compound can be used in the production of advanced materials and chemicals
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate include:
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate .
These compounds share the boronate ester group but differ in their core structures, which can lead to different reactivity and applications. The uniqueness of this compound lies in its specific naphthyridine core, which can impart unique properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O4/c1-17(2,3)24-16(23)22-9-8-13-10-14(11-21-15(13)12-22)20-25-18(4,5)19(6,7)26-20/h10-11H,8-9,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZWHWNAKLQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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